molecular formula C16H18BrN3OS2 B2685070 (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate CAS No. 1022605-83-9

(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate

Cat. No.: B2685070
CAS No.: 1022605-83-9
M. Wt: 412.36
InChI Key: PBLZIAVSGSVUKD-UHFFFAOYSA-N
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Description

(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate is a complex organic compound that features a pyrazole ring substituted with a bromo group, a methyl group, and a phenyl group Additionally, it contains a pyrrolidine ring attached to a carbodithioate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For instance, the reaction of 1-phenyl-1,3-butanedione with hydrazine hydrate yields 1-phenylpyrazole.

    Methylation: The methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate.

    Attachment of Pyrrolidine-1-carbodithioate: The final step involves the reaction of the pyrazole derivative with pyrrolidine-1-carbodithioate, which can be synthesized from pyrrolidine and carbon disulfide in the presence of a base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromo group can be substituted with other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: The major products could include oxidized derivatives of the pyrazole ring.

    Reduction: Reduced derivatives of the pyrazole ring.

    Substitution: Substituted derivatives where the bromo group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biology and medicine, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Research is ongoing to explore its efficacy and safety in various therapeutic areas.

Industry

In industry, the compound can be used in the development of new materials with specific properties. For example, it may be incorporated into polymers or coatings to enhance their performance.

Mechanism of Action

The mechanism of action of (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The carbodithioate group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate: Unique due to the presence of both pyrazole and pyrrolidine rings.

    This compound: Similar structure but with different substituents on the pyrazole ring.

    This compound: Contains a different heterocyclic ring instead of pyrrolidine.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(4-bromo-2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl pyrrolidine-1-carbodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrN3OS2/c1-18-13(11-23-16(22)19-9-5-6-10-19)14(17)15(21)20(18)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLZIAVSGSVUKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N1C2=CC=CC=C2)Br)CSC(=S)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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